molecular formula C15H12N2S B2470988 5-(4-phenylsulfanylphenyl)-1H-pyrazole CAS No. 321998-11-2

5-(4-phenylsulfanylphenyl)-1H-pyrazole

Cat. No. B2470988
CAS RN: 321998-11-2
M. Wt: 252.34
InChI Key: NCVWHNZGWKXUAE-UHFFFAOYSA-N
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Description

Phenylsulfanylphenyl compounds are a class of organic compounds containing a phenylsulfanyl group attached to a phenyl ring . They are used in various fields, including medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, nitration, reduction, and sulfonation . The exact synthesis process for “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would depend on the specific reactions involved.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) . The exact structure of “this compound” would need to be determined experimentally.


Chemical Reactions Analysis

Phenylsulfanylphenyl compounds can undergo various types of chemical reactions, including electrophilic substitution, addition, and oxidation . The specific reactions that “this compound” can undergo would depend on its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “this compound” would need to be determined experimentally.

Scientific Research Applications

Overview of Pyrazole Compounds

Pyrazole compounds, including 5-(4-phenylsulfanylphenyl)-1H-pyrazole, are recognized for their extensive applications in medicinal chemistry due to their pharmacophore nature. These compounds are pivotal in drug design, serving as the backbone for a plethora of biologically active compounds. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole compounds typically involves condensation followed by cyclization, employing various reagents and conditions, including microwave irradiation, to achieve heterocyclic structures with potential yields. These synthetic strategies allow for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazolines, closely related to pyrazoles, are important nitrogen-containing five-membered ring heterocyclic compounds with diverse therapeutic applications. They have been extensively studied for their antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, antidepressant, anticancer, and various other pharmacological effects. The versatility of pyrazoline derivatives in pharmacology highlights the significance of pyrazole-based compounds in therapeutic research and development (Shaaban, Mayhoub, & Farag, 2012).

Synthetic Pathways and Applications

The chemistry of pyrazole derivatives extends to their use as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of these compounds underlines their importance in the synthesis of heterocyclic compounds and dyes. The versatility in the reactivity of pyrazole derivatives offers mild reaction conditions for generating diverse cynomethylene dyes from a broad spectrum of precursors, indicating the potential for innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some phenylsulfanylphenyl compounds have been found to have antimicrobial and anti-inflammatory activities . The specific mechanism of action of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined through biological testing.

Safety and Hazards

The safety and hazards of a compound can be determined through safety data sheets and experimental testing. This information is crucial for handling and storing the compound safely .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, phenylsulfanylphenyl compounds could be further investigated for their potential uses in medicine, material science, and other fields .

properties

IUPAC Name

5-(4-phenylsulfanylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWHNZGWKXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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